1-Bromo-2,3-dimethoxybenzene
Overview
Description
1-Bromo-2,3-dimethoxybenzene is an organic compound with the molecular formula C8H9BrO2. It is a derivative of benzene, where two methoxy groups and one bromine atom are substituted on the benzene ring. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in the preparation of various chemical products.
Biochemical Analysis
Biochemical Properties
1-Bromo-2,3-dimethoxybenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can undergo nucleophilic substitution reactions facilitated by enzymes that recognize its bromine atom as a leaving group . The methoxy groups on the benzene ring can also participate in hydrogen bonding and van der Waals interactions with proteins, influencing the compound’s binding affinity and specificity .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, thereby influencing signal transduction pathways . Additionally, this compound can alter gene expression by interacting with transcription factors and other DNA-binding proteins . Its impact on cellular metabolism includes changes in the flux of metabolic pathways and the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation . The bromine atom in the compound is particularly reactive, allowing it to participate in electrophilic aromatic substitution reactions . Furthermore, the methoxy groups can engage in hydrogen bonding with amino acid residues in proteins, stabilizing the enzyme-substrate complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to strong oxidizing agents or prolonged heat . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and metabolic activity observed even after the compound is no longer present .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic pathways . Toxic or adverse effects, such as oxidative stress and cellular apoptosis, have been observed at very high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethoxybenzene can be synthesized through the bromination of 2,3-dimethoxytoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products:
Electrophilic Aromatic Substitution: Products such as nitro- or sulfo-substituted derivatives.
Nucleophilic Substitution: Products like methoxy-substituted amines or ethers.
Oxidation: Products such as quinones.
Reduction: Products like 2,3-dimethoxybenzene.
Scientific Research Applications
1-Bromo-2,3-dimethoxybenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: In the preparation of drug candidates and active pharmaceutical ingredients.
Material Science: In the development of novel materials with specific electronic or optical properties.
Chemical Biology: As a probe or building block in the study of biological systems and pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-dimethoxybenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions on the benzene ring. The presence of methoxy groups can influence the reactivity and orientation of these reactions by donating electron density through resonance and inductive effects.
Comparison with Similar Compounds
- 1-Bromo-2,4-dimethoxybenzene
- 1-Bromo-3,5-dimethoxybenzene
- 1-Bromo-2,6-dimethoxybenzene
Comparison: 1-Bromo-2,3-dimethoxybenzene is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, the electronic effects and steric hindrance differ, leading to variations in reaction outcomes and applications.
Properties
IUPAC Name |
1-bromo-2,3-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEJNFOIRGNMKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279309 | |
Record name | 1-bromo-2,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-43-1 | |
Record name | 5424-43-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5424-43-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12214 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-2,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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